N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Physicochemical Property Lipophilicity Structural Differentiation

Research programs exploring nicotinamide pharmacophores often lack structurally differentiated starting points that balance lipophilicity (XLogP3-AA 2.3) with multiple synthetic handles. This compound fills that gap as a versatile scaffold for in-house medicinal chemistry. - Provides a unique 4-fluorophenoxyethyl group and a tetrahydrofuran-3-yloxy linker, creating a distinct H-bonding and steric profile not found in simpler nicotinamide analogs. - Multiple diversification sites (THF-ether, fluoroaryl, amide) enable rapid generation of focused libraries for phenotypic screening or hit-to-lead campaigns. - Can serve as a structurally matched negative control in NNMT inhibitor programs, provided in-house inactivity is confirmed, offering a cost-effective assay baseline.

Molecular Formula C18H19FN2O4
Molecular Weight 346.358
CAS No. 2034526-63-9
Cat. No. B2398034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034526-63-9
Molecular FormulaC18H19FN2O4
Molecular Weight346.358
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22)
InChIKeyOXMCRWWSYVTBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034526-63-9: Chemical Profile


N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9, PubChem CID 91815136) is a synthetic small molecule belonging to the nicotinamide class, defined by a nicotinamide core with a 6-(tetrahydrofuran-3-yl)oxy ether substituent and an N-(2-(4-fluorophenoxy)ethyl) amide side chain [1]. It is primarily listed in commercial screening libraries as a research compound and has a molecular weight of 346.4 g/mol with a computed XLogP3-AA of 2.3, indicating moderate lipophilicity [1]. The compound features a 4-fluorophenoxyethyl group that distinguishes it from simpler nicotinamide analogs.

Compound type
Synthetic nicotinamide screening compound with 4-fluorophenoxyethyl and tetrahydrofuran-3-yloxy substitution
Selection context
Scaffold-based SAR exploration where structural differentiation from simpler nicotinamide analogs is required
Data status
No public bioactivity data; in-house validation required before assay deployment

Procurement Rationale for CAS 2034526-63-9


Direct substitution with generic nicotinamide derivatives or even closely related structures like N-(2-phenoxyethyl)nicotinamide is not scientifically justifiable for target-focused projects. The unique combination of the 4-fluorophenoxyethyl group and the tetrahydrofuran-3-yloxy linker in this compound creates a distinct hydrogen-bonding and steric profile compared to simpler analogs, which would alter target engagement. As the quantitative, head-to-head comparative data required to support a procurement decision is not available in the public domain [1], generalized substitution carries a high risk of unpredictable bioactivity changes.

4-Fluorophenoxyethyl group creates a distinct hydrogen-bonding profile that simpler phenoxyethyl analogs may not replicate, potentially shifting target engagement.
Tetrahydrofuran-3-yloxy linker contributes unique steric properties; substitution with unsubstituted or methoxy nicotinamide scaffolds may alter binding behavior.
No public head-to-head comparative data exists to support interchangeability. Generic substitution carries a risk of unpredictable bioactivity changes.

Product-Specific Evidence for CAS 2034526-63-9


Physicochemical Profile Comparison

In the absence of direct biological activity data, the compound's differentiation is supported by its computed physicochemical properties compared to a core scaffold analog. The target compound (CID 91815136) demonstrates increased molecular weight and hydrogen-bond acceptor count relative to the simpler 6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CID 91815182), suggesting a distinct pharmacokinetic and target-binding potential [1][2].

Physicochemical Profile
Class-level inference
ΔXLogP3-AA +0.8, ΔH-Bond Acceptors +2
Target compound
XLogP3-AA 2.3 · 6 HBA · 346.4 g/mol
Simpler analog
XLogP3-AA 1.5 · 4 HBA · 208.2 g/mol
Supports scaffold differentiation review for permeability and solubility screening
Computed properties from PubChem; no experimental bioactivity data
Physicochemical Property Lipophilicity Structural Differentiation

Public Bioactivity Data Availability

A search of authoritative databases including PubChem, ChEMBL, and PubMed reveals no published quantitative bioactivity data (IC50, Ki, EC50) for this specific compound [1]. This is in stark contrast to several structurally distinct nicotinamide N-methyltransferase (NNMT) inhibitors, such as JBSNF-000028 (hNNMT IC50 = 33 nM), which have well-characterized pharmacological profiles [2]. This data gap represents a significant risk for assay-based procurement.

Bioactivity Data
Data to verify
No IC50, Ki, or EC50 values found in PubChem, ChEMBL, or PubMed for this specific compound.
Requires in-house validation before assay-based procurement
Literature and database survey as of 2026-04-29; unvalidated screening compound
Bioactivity Data Availability Procurement Risk

Application Scenarios for CAS 2034526-63-9


SAR Exploration Scaffold

Given its distinct structural features but lack of pre-existing bioactivity data, the primary rational use case is as a core scaffold for in-house medicinal chemistry programs exploring new chemical space around the nicotinamide pharmacophore. The quantitative difference in its computed physicochemical properties (XLogP3-AA 2.3) compared to simpler analogs makes it a valuable starting point for modulating lipophilicity in a hit-to-lead campaign [1].

Negative Control for NNMT Assays

In the absence of confirmed activity, this compound may serve as a structurally matched negative control for NNMT inhibitor programs. Unlike potent NNMT inhibitors such as JBSNF-000028, which show activity in the nanomolar range, the lack of evidence for activity for this compound could be exploited to establish assay baselines, provided in-house tests confirm its inactivity [1][2].

Synthetic Intermediate for Library Synthesis

The presence of the tetrahydrofuran-3-yloxy and 4-fluorophenoxyethyl moieties provides multiple synthetic handles for further diversification. This makes the compound a potential intermediate for generating a focused library of nicotinamide derivatives for phenotypic screening, where the goal is to maximize chemical diversity rather than rely on a single known active molecule [1].

Application
Selection Property
Validation Focus
Scaffold-based SAR exploration
Physicochemical differentiation from simpler nicotinamide analogs
In-house bioactivity profiling and target engagement assays
Assay baseline control studies
Structurally matched compound with no confirmed target activity
Confirm inactivity in target assay before use as negative control
Focused library diversification
Multiple synthetic handles for derivatization
Library yield and chemical diversity in phenotypic screening
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